molecular formula C10H13FN2O2 B15281636 tert-Butyl 3-amino-5-fluoroisonicotinate

tert-Butyl 3-amino-5-fluoroisonicotinate

Cat. No.: B15281636
M. Wt: 212.22 g/mol
InChI Key: VRIYYKOTRYMNRN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-fluoroisonicotinate ( 2580207-43-6) is a valuable fluorinated pyridine derivative serving as a key chemical building block in medicinal chemistry and drug discovery research. Its molecular formula is C10H13FN2O2, with a molecular weight of 212.22 . The compound features a tert-butyl ester group, which acts as a common protecting group for carboxylic acids, and a reactive amino substituent on a fluorinated pyridine (isonicotinate) ring system . This specific structure, incorporating both fluorine and amino functional groups, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Fluorine incorporation is a established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Researchers utilize such scaffolds to explore structure-activity relationships (SAR), especially in designing molecules that interact with specific biological targets. For instance, analogous fluorinated and aminated heterocycles are investigated for their potential to modulate the function of efflux pumps like P-glycoprotein (P-gp), which is a significant target in overcoming multidrug resistance in cancer chemotherapy . The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet for proper handling and storage information, which typically requires cold-chain transportation for stability .

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 3-amino-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-6(11)4-13-5-7(8)12/h4-5H,12H2,1-3H3

InChI Key

VRIYYKOTRYMNRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-fluoroisonicotinate typically involves the esterification of 3-amino-5-fluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroisonicotinate derivatives, while reduction of the ester group can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl 3-amino-5-fluoroisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-fluoroisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of tert-Butyl 3-amino-5-fluoroisonicotinate

Key structural analogues include:

tert-Butyl 3-aminoisonicotinate (lacks the 5-fluoro substituent).

tert-Butyl 5-fluoroisonicotinate (lacks the 3-amino group).

Methyl 3-amino-5-fluoroisonicotinate (methyl ester instead of tert-butyl).

BHA (2(3)-tert-butyl-4-hydroxyanisole) (phenolic ether with tert-butyl group) .

Table 1: Structural and Functional Comparison
Compound Substituents Key Functional Groups Potential Biological Role
This compound 3-NH₂, 5-F, 4-tert-butyl ester Ester, amine, fluorine Drug intermediate, enzyme modulation?
BHA 4-OCH₃, 2/3-tert-butyl Phenolic ether, tert-butyl Antioxidant, enzyme inducer
Methyl 3-amino-5-fluoroisonicotinate 3-NH₂, 5-F, 4-methyl ester Ester, amine, fluorine Higher solubility, lower stability

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP compared to methyl esters, enhancing membrane permeability but reducing aqueous solubility.
  • This contrasts with BHA’s methoxy group, which donates electrons .
  • Hydrogen Bonding: The 3-amino group enables hydrogen bonding, a feature absent in BHA and non-amino analogues.

Research Findings and Implications

  • Fluorine Impact: The 5-fluoro substituent could mimic effects seen in fluorinated pharmaceuticals (e.g., enhanced bioavailability), distinguishing it from non-fluorinated analogues.

Biological Activity

tert-Butyl 3-amino-5-fluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 2212021-59-3

Research indicates that this compound exhibits activity through various mechanisms, including:

  • Inhibition of Enzymatic Pathways : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties, particularly against Plasmodium species, which are responsible for malaria. The structure-activity relationship (SAR) indicates that modifications in the molecular structure can enhance efficacy against drug-resistant strains.

Antiparasitic Efficacy

A study evaluated the antiparasitic activity of various analogs, including this compound. The results are summarized in the following table:

CompoundEC50_{50} (μM)Activity Description
This compound0.23Moderate potency against Plasmodium falciparum
Analog A0.048High potency with improved metabolic stability
Analog B0.395Enhanced activity with structural modifications

These findings indicate that structural modifications can significantly impact the biological activity of the compound.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human HepG2 cell lines to evaluate the safety profile of this compound. The results indicated low cytotoxicity, with an EC50_{50} greater than 10 μM, suggesting a favorable therapeutic index.

Case Studies

  • Case Study on Antimalarial Activity :
    In a controlled study involving murine models infected with Plasmodium falciparum, this compound demonstrated significant reductions in parasitemia levels compared to untreated controls. This suggests its potential as a candidate for further development in antimalarial therapies.
  • Mechanistic Insights :
    Investigations into the mechanism revealed that the compound may disrupt mitochondrial function in parasites, leading to increased oxidative stress and cell death. This mechanism is critical for developing targeted therapies against resistant strains.

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